molecular formula C12H14O2 B580681 Oxirane, 2-[(2-cyclopropylphenoxy)methyl]- CAS No. 29632-50-6

Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-

Cat. No. B580681
CAS RN: 29632-50-6
M. Wt: 190.242
InChI Key: ZHYXFSQBJAXSEB-UHFFFAOYSA-N
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Description

Oxirane, 2-[(2-cyclopropylphenoxy)methyl]- is a cyclic ether compound with the chemical formula C9H12O. It is a colourless liquid with a sweet odour and a low boiling point. Oxirane is used in a variety of industrial and scientific applications, including as a solvent, a fuel, and a chemical intermediate. It is also used as a reagent in organic synthesis.

Mechanism of Action

Oxirane is a cyclic ether compound, which means that it can act as a nucleophile in organic reactions. In particular, oxirane can act as a nucleophile in the formation of ethers, and can also be used in the formation of other cyclic ethers. Oxirane can also act as a Lewis base, and can be used in the formation of other Lewis bases.
Biochemical and Physiological Effects
Oxirane is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans, and is not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using oxirane in laboratory experiments is its low boiling point, which makes it easy to handle and store. Additionally, oxirane is relatively inexpensive and is widely available. The main limitation of using oxirane in laboratory experiments is that it is highly reactive, and can easily react with other compounds.

Future Directions

There are a number of potential future directions for research involving oxirane. One potential direction is to explore the use of oxirane in the synthesis of pharmaceuticals. Additionally, research could be conducted to explore the use of oxirane in fuel cells, and as a fuel for internal combustion engines. Additionally, research could be conducted to explore the use of oxirane in the synthesis of polymers, and to explore the potential of oxirane as a catalyst in organic synthesis. Finally, research could be conducted to explore the potential of oxirane as a Lewis base.

Synthesis Methods

Oxirane can be synthesized in a variety of ways. One method involves the reaction of 2-cyclopropylphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds via a nucleophilic addition of the phenol to the formaldehyde, followed by an intramolecular cyclization to form the oxirane ring.

Scientific Research Applications

Oxirane is used in a variety of scientific research applications. It is a common reagent in organic synthesis, and can be used to synthesize a variety of compounds, including drugs, pesticides, and polymers. Oxirane can also be used in the synthesis of cyclic ethers, which are important building blocks for the synthesis of pharmaceuticals. Additionally, oxirane is used in fuel cells and as a fuel for internal combustion engines.

properties

IUPAC Name

2-[(2-cyclopropylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-4-12(14-8-10-7-13-10)11(3-1)9-5-6-9/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYXFSQBJAXSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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